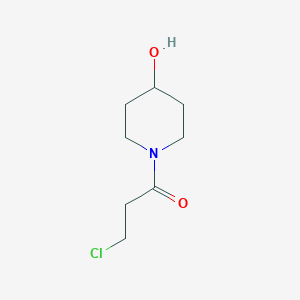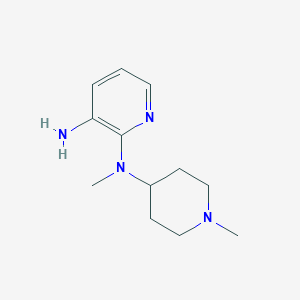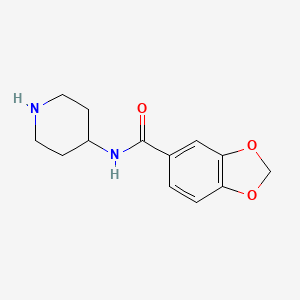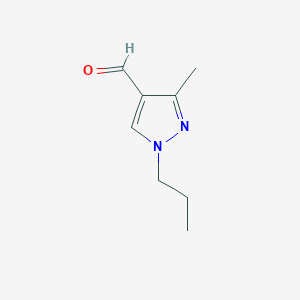
3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
3-Methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C5H6N2O . It is also known by other names such as 1H-Pyrazole-4-carboxaldehyde, 3-methyl-, and 1H-Pyrazole-4-carboxaldehyde, 5-methyl- .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-methyl-1H-pyrazole-4-carbaldehyde, has been extensively studied . The Vilmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods are commonly used for the synthesis .Molecular Structure Analysis
The molecular structure of 3-methyl-1H-pyrazole-4-carbaldehyde consists of a five-membered pyrazole ring with a methyl group at the 3-position and a carbaldehyde group at the 4-position .Chemical Reactions Analysis
Pyrazole derivatives, including 3-methyl-1H-pyrazole-4-carbaldehyde, undergo various chemical reactions such as addition, reduction, oxidation, and condensation reactions . They also participate in Friedel-Crafts type reactions (Hydroxyalkylation) and other miscellaneous reactions .Physical And Chemical Properties Analysis
3-Methyl-1H-pyrazole-4-carbaldehyde has an average mass of 110.114 Da and a monoisotopic mass of 110.048012 Da . It is a yellow liquid that can dissolve in many organic solvents such as ethanol and dimethylformamide .Aplicaciones Científicas De Investigación
-
Organic and Medicinal Chemistry
- Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
- The rich reactivity of pyrazoles is linked to their challenging structure, with the possibility of tautomerism . Derivatives of 3- or 5-amino pyrazole, generally referred to as 3(5)-aminopyrazoles, are especially interesting in this context, serving as starting materials .
-
Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
-
Antifungal Activity
-
Corrosion Inhibition
- A comprehensive study was conducted on the corrosion of mild steel in an aggressive acidic environment using a substituted pyrazole derivative . The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor . The molecule behaves like a mixed-type inhibitor .
-
Pharmaceutical Applications
-
Therapeutic Potential
- The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
-
Corrosion Inhibition
- A comprehensive study was conducted on the corrosion of mild steel in an aggressive acidic environment using a substituted pyrazole derivative . The protection efficiency decreases with an increase in temperature and acid concentration but increases with an increase in the concentration of the inhibitor . The molecule behaves like a mixed-type inhibitor .
-
Industrial Applications
-
Therapeutic Potential
- The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
Safety And Hazards
Direcciones Futuras
Given the wide range of biological activities exhibited by pyrazole derivatives, there is significant interest in further exploring their potential applications. For instance, new antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) are being developed based on pyrazole derivatives . These compounds represent a promising area of research for the development of new therapeutic agents.
Propiedades
IUPAC Name |
3-methyl-1-propylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYSSXDPPXGAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599126 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
933778-28-0 | |
| Record name | 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



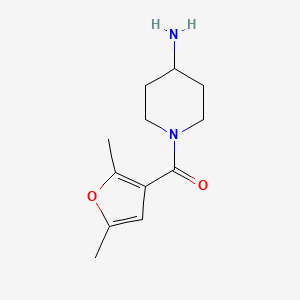
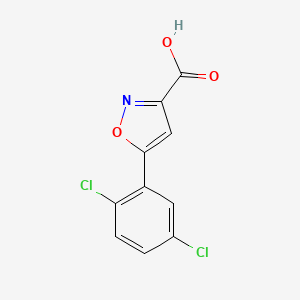
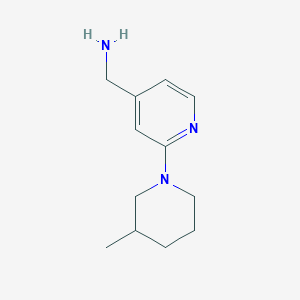
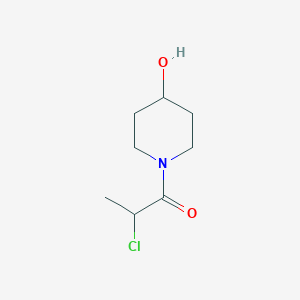
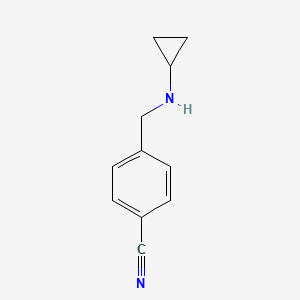
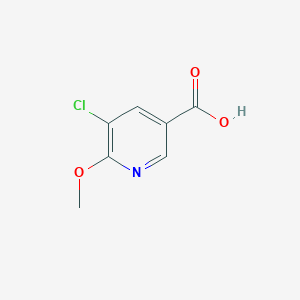
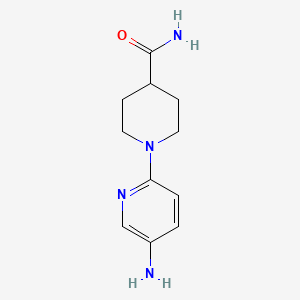
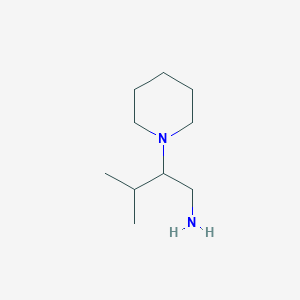
![9,12-Dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione](/img/structure/B1368003.png)
